Cas no 5466-76-2 (2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester)

5466-76-2 structure
Nome del prodotto:2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester
2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester
- propan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate
- 3-(4-Methoxyphenyl)propenoic acid isopropyl ester
- 4-Methoxycinnamic acid isopropyl ester
- ISOPROPYL METHOXYCINNAMATE
- isopropyl p-methoxycinnamate
- ISOPROPYL-4-METHOXYCINNAMATE
- Nsc26464
- PARA-METHOXYCINNAMICACIDISOPROPYLESTER
- CINNAMIC ACID, P-METHOXY-, ISOPROPYL ESTER
- 5466-76-2
- Isopropyl (E)-p-methoxycinnamate
- NSC-406320
- AEC ISOPROPYL METHOXYCINNAMATE
- ISOPROPYL TRANS-4-METHOXYCINNAMATE
- SCHEMBL15838
- Q27272075
- DTXSID501223006
- AI3-02425
- NS00013788
- propan-2-yl 3-(4-methoxyphenyl)prop-2-enoate
- UNII-9836DH83NI
- SCHEMBL342878
- 9836DH83NI
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, 1-methylethyl ester, (2E)-
- 53484-51-8
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, 1-methylethyl ester, (E)-
- NSC 26464
- ISOPROPYL METHOXYCINNAMATE [INCI]
- EINECS 226-774-1
- NSC-26464
- NSC 406320
- 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate
- (2E)-3-(4-METHOXYPHENYL)-2-PROPENOIC ACID 1-METHYLETHYL ESTER
- EINECS 258-581-3
- NSC406320
-
- Inchi: InChI=1S/C13H16O3/c1-10(2)16-13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+
- Chiave InChI: XATKDVHSLQMHSY-RMKNXTFCSA-N
- Sorrisi: CC(C)OC(=O)C=CC1=CC=C(C=C1)OC
Proprietà calcolate
- Massa esatta: 220.10998
- Massa monoisotopica: 220.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.5A^2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 333.4°Cat760mmHg
- Punto di infiammabilità: 137.7°C
- Indice di rifrazione: 1.532
- PSA: 35.53
- LogP: 2.66000
2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester Letteratura correlata
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
5466-76-2 (2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester) Prodotti correlati
- 59831-94-6(Isopropyl ferulate)
- 1929-30-2(4-Methoxycinnamic Acid Ethyl Ester)
- 104-28-9(Cinoxate)
- 75332-46-6(ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate)
- 24393-56-4((E)-Ethyl p-methoxycinnamate)
- 112018-12-9(5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers))
- 2172521-41-2(3-hydroxy-3-{1-(pyrrolidin-2-yl)methyl-1H-1,2,3-triazol-4-yl}cyclobutane-1-carboxylic acid)
- 1251691-85-6(N-cyclopropyl-1-{[(3-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide)
- 937378-18-2(Dicyclohexyl(9-benzylfluoren-9-yl)phosphoniumtetrafluoroborate,min.97%[cataCXiumFBn])
- 254887-17-7(4-Bromo-1-methyl-2-(methylsulfonyl)benzene)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
